molecular formula C17H13NO3 B2783714 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 139094-81-8

1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No. B2783714
M. Wt: 279.295
InChI Key: OAWXGZANQKDDLN-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is C17H13NO3 . The molecular weight is 279.29 . The structure of the compound includes a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .

properties

IUPAC Name

1-benzyl-2-oxoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-16-10-14(17(20)21)13-8-4-5-9-15(13)18(16)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWXGZANQKDDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

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